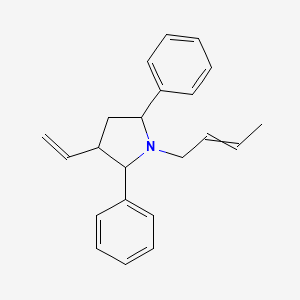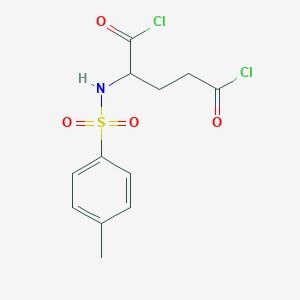
1-(But-2-en-1-yl)-3-ethenyl-2,5-diphenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-en-1-yl)-3-ethenyl-2,5-diphenylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied due to their biological and chemical significance. This compound features a but-2-en-1-yl group, an ethenyl group, and two phenyl groups attached to the pyrrolidine ring, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)-3-ethenyl-2,5-diphenylpyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrrolidine precursor with but-2-en-1-yl and ethenyl reagents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyrrolidine and facilitate the nucleophilic attack on the electrophilic but-2-en-1-yl and ethenyl groups. The reaction is usually carried out in an aprotic solvent, such as tetrahydrofuran (THF), at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize yield and purity. Catalysts and advanced purification techniques, such as chromatography and crystallization, are commonly employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(But-2-en-1-yl)-3-ethenyl-2,5-diphenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the but-2-en-1-yl and ethenyl groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(But-2-en-1-yl)-3-ethenyl-2,5-diphenylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(But-2-en-1-yl)-3-ethenyl-2,5-diphenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(But-2-en-1-yl)-2-(sec-butyl)disulfane
- (2Z,5Z,7S,11Z)-5-[(2E)-but-2-en-1-yl]-9-[(2Z)-but-2-en-1-yl]trideca-2,5,8,11-tetraen-7-ol
Uniqueness
1-(But-2-en-1-yl)-3-ethenyl-2,5-diphenylpyrrolidine is unique due to its specific combination of functional groups and structural features. The presence of both but-2-en-1-yl and ethenyl groups, along with two phenyl groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
62506-89-2 |
|---|---|
Molecular Formula |
C22H25N |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-but-2-enyl-3-ethenyl-2,5-diphenylpyrrolidine |
InChI |
InChI=1S/C22H25N/c1-3-5-16-23-21(19-12-8-6-9-13-19)17-18(4-2)22(23)20-14-10-7-11-15-20/h3-15,18,21-22H,2,16-17H2,1H3 |
InChI Key |
ANPJJJPENXYFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCN1C(CC(C1C2=CC=CC=C2)C=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Methylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one](/img/structure/B14526239.png)
![Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]-](/img/structure/B14526247.png)

![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14526255.png)

![1-(4-Methylpiperazin-1-yl)-2-[2-(phenylsulfanyl)phenyl]ethan-1-one](/img/structure/B14526261.png)

![1-Chloro-4-[{[(4-chlorophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14526279.png)
![N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine](/img/structure/B14526281.png)

